molecular formula C13H11BrN2O B5692717 2-(4-bromophenyl)-N-4-pyridinylacetamide

2-(4-bromophenyl)-N-4-pyridinylacetamide

Cat. No. B5692717
M. Wt: 291.14 g/mol
InChI Key: WTFZXDZFEOQVHG-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-4-pyridinylacetamide, also known as BPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPA is a crystalline solid that is soluble in organic solvents and is commonly used as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-4-pyridinylacetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. In cancer cells, 2-(4-bromophenyl)-N-4-pyridinylacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In Alzheimer's disease, 2-(4-bromophenyl)-N-4-pyridinylacetamide has been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-4-pyridinylacetamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 2-(4-bromophenyl)-N-4-pyridinylacetamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease, 2-(4-bromophenyl)-N-4-pyridinylacetamide has been shown to improve cognitive function and memory in animal models. 2-(4-bromophenyl)-N-4-pyridinylacetamide has also been shown to have anti-inflammatory and antioxidant effects in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenyl)-N-4-pyridinylacetamide in lab experiments is its high purity and stability, which makes it easy to handle and store. 2-(4-bromophenyl)-N-4-pyridinylacetamide is also readily available and relatively inexpensive compared to other compounds. However, one limitation of using 2-(4-bromophenyl)-N-4-pyridinylacetamide in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research and development of 2-(4-bromophenyl)-N-4-pyridinylacetamide. One direction is the synthesis of new derivatives of 2-(4-bromophenyl)-N-4-pyridinylacetamide with improved pharmacological properties. Another direction is the investigation of the potential applications of 2-(4-bromophenyl)-N-4-pyridinylacetamide in other fields such as catalysis and energy storage. Finally, the development of new methods for the synthesis of 2-(4-bromophenyl)-N-4-pyridinylacetamide and its derivatives is an area of ongoing research.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-4-pyridinylacetamide involves the reaction of 4-bromobenzoyl chloride with pyridine-4-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(4-bromophenyl)-N-4-pyridinylacetamide.

Scientific Research Applications

2-(4-bromophenyl)-N-4-pyridinylacetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-(4-bromophenyl)-N-4-pyridinylacetamide has been investigated for its potential as an anticancer agent and as a treatment for Alzheimer's disease. In organic synthesis, 2-(4-bromophenyl)-N-4-pyridinylacetamide has been used as a building block for the synthesis of various compounds such as pyridine derivatives and benzimidazole derivatives. In material science, 2-(4-bromophenyl)-N-4-pyridinylacetamide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

properties

IUPAC Name

2-(4-bromophenyl)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-3-1-10(2-4-11)9-13(17)16-12-5-7-15-8-6-12/h1-8H,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFZXDZFEOQVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(pyridin-4-yl)acetamide

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